molecular formula C9H9N3 B1604484 Quinoxalin-6-ylmethanamine CAS No. 872047-67-1

Quinoxalin-6-ylmethanamine

Cat. No.: B1604484
CAS No.: 872047-67-1
M. Wt: 159.19 g/mol
InChI Key: LNYPHLYYOBNSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxalin-6-ylmethanamine is a heterocyclic compound that contains a quinoxaline ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The quinoxaline ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoxalin-6-ylmethanamine can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with glyoxal or its derivatives under acidic conditions to form the quinoxaline ring. Subsequent functionalization of the quinoxaline ring with appropriate reagents can introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Quinoxalin-6-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoxaline ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid, while reduction may produce quinoxalin-6-ylmethanol.

Scientific Research Applications

Quinoxalin-6-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has shown that derivatives of this compound exhibit significant pharmacological activities, making them candidates for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Comparison with Similar Compounds

  • N-Methyl-1-quinoxalin-6-ylmethanamine
  • 2-Methylquinoxaline
  • Quinoxaline-6-carboxylic acid

Comparison: Quinoxalin-6-ylmethanamine is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the presence of the methanamine group can enhance its solubility and ability to form hydrogen bonds, influencing its interaction with biological targets.

Biological Activity

Quinoxalin-6-ylmethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an inhibitor of monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters such as dopamine. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of quinoxalines, characterized by a bicyclic structure that includes a fused benzene and pyrazine ring. Its molecular formula is C10_{10}H12_{12}N2_2 with a molecular weight of approximately 163.19 g/mol. The specific substitution at the 6-position enhances its biological activity compared to other derivatives in the quinoxaline family.

Inhibition of Monoamine Oxidase B

This compound has been identified as a potent inhibitor of MAO-B, an enzyme that degrades dopamine. This inhibition is particularly relevant in neurodegenerative diseases such as Parkinson's disease, where maintaining dopamine levels is critical for managing symptoms. The compound's ability to inhibit MAO-B suggests it could play a role in neuroprotective strategies.

Anticancer Activity

Research has shown that quinoxaline derivatives exhibit anticancer properties. For instance, studies involving various quinoxaline analogs have demonstrated their ability to inhibit cell proliferation across multiple cancer cell lines. A notable finding was that certain derivatives showed significant growth inhibition against melanoma cell lines, with growth inhibition percentages reaching as high as 55.75% . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinoxaline ring can enhance antiproliferative activity .

Biological Activity Overview

Activity Mechanism Target Reference
MAO-B InhibitionEnzyme inhibitionNeurotransmitter metabolism
AnticancerInduction of apoptosisCancer cell lines
AntimicrobialDisruption of bacterial cell functionVarious bacterial strains
AntiviralInhibition of viral replicationSpecific viruses

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress by inhibiting MAO-B, potentially reducing neurodegeneration associated with diseases like Parkinson's.
  • Anticancer Efficacy : In vitro studies indicated that quinoxaline derivatives, including this compound, exhibited significant cytotoxicity against various cancer cell lines (e.g., HCT116 and HepG2) with IC50_{50} values ranging from 7.8 µM to 22.11 µM depending on the specific derivative tested .
  • Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties against several pathogens, showing promising results that warrant further exploration for potential pharmaceutical applications.

Properties

IUPAC Name

quinoxalin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYPHLYYOBNSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649837
Record name 1-(Quinoxalin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872047-67-1
Record name 1-(Quinoxalin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxalin-6-ylmethanamine
Reactant of Route 2
Quinoxalin-6-ylmethanamine
Reactant of Route 3
Reactant of Route 3
Quinoxalin-6-ylmethanamine
Reactant of Route 4
Reactant of Route 4
Quinoxalin-6-ylmethanamine
Reactant of Route 5
Reactant of Route 5
Quinoxalin-6-ylmethanamine
Reactant of Route 6
Reactant of Route 6
Quinoxalin-6-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.